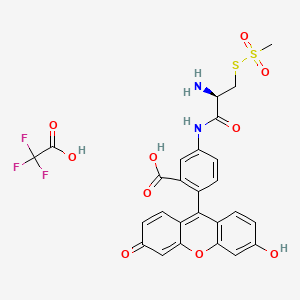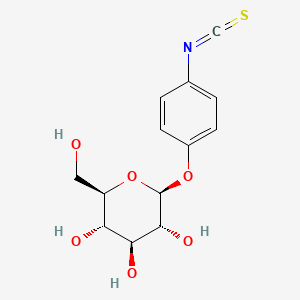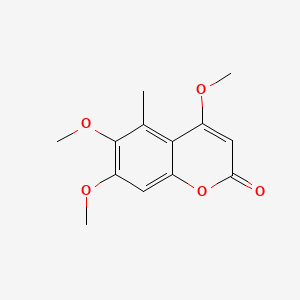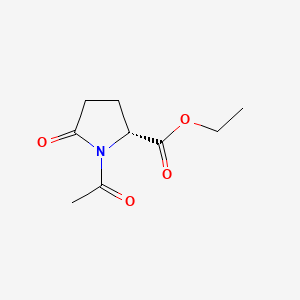
MTSEA-Fluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTSEA-Fluorescein is a fluorescent probe widely used in ion channel research. It is known for its ability to label thiol groups in proteins, making it a valuable tool for studying protein topology and conformational changes. The compound has a molecular formula of C26H21F3N2O10S2 and a molecular weight of 642.58 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MTSEA-Fluorescein involves the conjugation of fluorescein with a methanethiosulfonate (MTS) reagent. The general synthetic route includes the following steps:
- Activation of fluorescein with a suitable activating agent.
- Reaction of the activated fluorescein with a methanethiosulfonate reagent under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of fluorescein.
- Controlled reaction with methanethiosulfonate reagent.
- Purification and quality control to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: MTSEA-Fluorescein primarily undergoes substitution reactions due to the presence of the methanethiosulfonate group. It reacts with thiol groups in proteins, forming stable thioether bonds.
Common Reagents and Conditions:
Reagents: Methanethiosulfonate reagents, fluorescein, activating agents.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the fluorescent probe.
Major Products: The major product of the reaction between this compound and thiol groups in proteins is a thioether-linked fluorescent conjugate .
Wissenschaftliche Forschungsanwendungen
MTSEA-Fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the study of protein structure and function, particularly in ion channel research.
Medicine: Utilized in diagnostic imaging and as a tool for investigating disease mechanisms.
Industry: Applied in the development of biosensors and other analytical tools.
Wirkmechanismus
MTSEA-Fluorescein exerts its effects by reacting with thiol groups in proteins. The methanethiosulfonate group reacts with the thiol group, forming a stable thioether bond. This reaction labels the protein with the fluorescent fluorescein moiety, allowing for the visualization and study of protein structure and function. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein folding and conformational changes .
Vergleich Mit ähnlichen Verbindungen
MTSEA-Biotin: Another methanethiosulfonate reagent used for biotinylation of proteins.
MTSES: A methanethiosulfonate reagent used for studying ion channels and protein structure.
Fluorescein-5-maleimide: A fluorescent probe that reacts with thiol groups but has a different reactive group compared to MTSEA-Fluorescein.
Uniqueness: this compound is unique due to its combination of a methanethiosulfonate group and a fluorescein moiety. This allows it to specifically label thiol groups in proteins while providing a fluorescent signal for visualization. Its specificity and fluorescent properties make it a valuable tool in various research applications .
Eigenschaften
IUPAC Name |
5-[[(2R)-2-amino-3-methylsulfonylsulfanylpropanoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O8S2.C2HF3O2/c1-36(32,33)35-11-19(25)23(29)26-12-2-5-15(18(8-12)24(30)31)22-16-6-3-13(27)9-20(16)34-21-10-14(28)4-7-17(21)22;3-2(4,5)1(6)7/h2-10,19,27H,11,25H2,1H3,(H,26,29)(H,30,31);(H,6,7)/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZQSKRJXFCLU-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747000 |
Source


|
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-48-1 |
Source


|
| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)













